Estriol Trisulfate Trisodium Salt
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;[(8R,9S,13S,14S,16R,17R)-13-methyl-3,16-disulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O12S3.3Na/c1-18-7-6-13-12-5-3-11(28-31(19,20)21)8-10(12)2-4-14(13)15(18)9-16(29-32(22,23)24)17(18)30-33(25,26)27;;;/h3,5,8,13-17H,2,4,6-7,9H2,1H3,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t13-,14-,15+,16-,17+,18+;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUPNXAJMLSZES-NXOIHXQRSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2OS(=O)(=O)[O-])OS(=O)(=O)[O-])CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Na3O12S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747733 | |
| Record name | Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100940-55-4 | |
| Record name | Trisodium (16alpha,17beta)-estra-1,3,5(10)-triene-3,16,17-triyl trisulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Estriol trisulfate trisodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Strategies and Chemical Reactivity
Methodologies for Estriol Trisulfate Trisodium Salt Synthesis
The creation of this compound is a multi-step process that begins with the parent molecule, estriol. The primary transformation involves the addition of three sulfate groups to the hydroxyl moieties of estriol, followed by conversion to its trisodium salt form.
The sulfation of estriol is a critical step that necessitates the use of potent sulfating agents to achieve complete sulfation at all three hydroxyl positions. Commonly employed reagents for this purpose include sulfur trioxide complexes and chlorosulfonic acid. smolecule.com The choice of reagent and reaction conditions is crucial to ensure high yields and prevent degradation of the steroid backbone. smolecule.com
The reaction conditions, including temperature, solvent, and reaction time, must be carefully optimized. The reaction is typically carried out in an anhydrous organic solvent to prevent premature hydrolysis of the sulfating agent and the product. The stoichiometry of the sulfating agent to estriol is also a key parameter, with an excess of the reagent often required to drive the reaction to completion and ensure per-sulfation.
Following the sulfation of estriol, the resulting acidic sulfate esters are neutralized to form the corresponding trisodium salt. This is typically achieved by reacting the sulfated estriol with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate. smolecule.com The neutralization step must be performed under controlled conditions to avoid hydrolysis of the newly formed sulfate ester bonds, which can be sensitive to both acidic and basic environments. smolecule.com
The process involves the careful addition of the base to the reaction mixture until the desired pH is reached, indicating the complete formation of the trisodium salt. The choice of base and the method of addition can influence the purity and yield of the final product.
To obtain research-grade this compound, rigorous purification is necessary to remove unreacted starting materials, byproducts, and excess reagents. Common purification techniques include crystallization and chromatography. smolecule.com
Crystallization relies on the differential solubility of the desired product and impurities in a given solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the purified this compound crystallizes out, leaving impurities in the solution.
Chromatographic methods, such as column chromatography or preparative high-performance liquid chromatography (HPLC), offer a higher degree of separation. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. For steroids and their derivatives, thin-layer chromatography (TLC) can also be used for purification and analysis. nih.gov Ion-exchange chromatography can be particularly useful for separating the charged trisodium salt from non-ionic impurities.
Chemical Reactions and Stability of this compound
The chemical stability and reactivity of this compound are largely determined by the sulfate ester linkages and the ionic nature of the trisodium salt.
The sulfate ester bonds in this compound are susceptible to hydrolysis, a reaction that cleaves these bonds to regenerate estriol and release sulfate ions. smolecule.com This process can occur under both acidic and basic conditions. smolecule.com
In biological systems, the hydrolysis of steroid sulfates is a crucial step in activating steroid hormones. This reaction is catalyzed by enzymes known as sulfatases, specifically steroid sulfatase (STS). nih.govnih.gov STS is responsible for the hydrolysis of various steroid sulfates, converting them from their inactive, water-soluble forms to their biologically active, unconjugated forms. nih.govnih.gov The hydrolysis of sulfate esters is a significant pathway in estrogen metabolism. usda.govscispace.comnih.gov
The mechanism of non-enzymatic hydrolysis can proceed through different pathways depending on the conditions. Under acidic conditions, protonation of a sulfate oxygen atom can facilitate nucleophilic attack by water. In alkaline conditions, direct nucleophilic attack by a hydroxide ion on the sulfur atom can occur. diva-portal.org The stability of the sulfate esters is therefore pH-dependent.
As a trisodium salt, estriol trisulfate is subject to ion exchange reactions. In these reactions, the sodium cations can be exchanged for other cations present in the surrounding medium. smolecule.combritannica.com This is a fundamental property of ionic compounds in solution. youtube.com
Ion exchange is a reversible chemical reaction where ions from a solution are exchanged for similarly charged ions attached to an insoluble solid, known as an ion exchanger. britannica.com In the case of this compound, if a solution containing other cations (e.g., potassium, calcium) is introduced, an equilibrium will be established where the sodium ions are partially replaced by the other cations on the sulfonate groups. dardel.info
Degradation Pathways in Controlled Environments
The stability of this compound is a critical factor in its application and study. In controlled laboratory and environmental settings, its degradation is primarily governed by the hydrolysis of its sulfate ester linkages and the subsequent breakdown of the parent estriol molecule. The principal pathways include chemical hydrolysis under specific pH conditions and enzymatic degradation.
Chemical Hydrolysis
The most direct degradation pathway for this compound is the hydrolysis of its three sulfate groups. smolecule.com This reaction, which regenerates the parent steroid, estriol, and releases sulfate ions, can be initiated under both acidic and basic conditions. smolecule.com The sulfate ester groups are susceptible to cleavage, a reaction characteristic of such compounds.
Studies on similar estrogen sulfates, such as epimeric 6-sulfates, provide a model for this reactivity. Research has shown these related compounds to be highly reactive in aqueous solutions, readily converting to their corresponding alcohol forms. nih.gov This hydrolysis typically follows first-order kinetics, demonstrating a rapid degradation in water. nih.gov The mechanism is believed to proceed through the formation of a highly reactive carbocation intermediate, highlighting the inherent instability of the sulfate ester bond in an aqueous environment. nih.gov
Table 1: Chemical Degradation of this compound
| Condition | Degradation Pathway | Primary Products | Reference |
|---|---|---|---|
| Acidic Conditions | Hydrolysis | Estriol, Sulfate ions | smolecule.com |
| Basic Conditions | Hydrolysis | Estriol, Sulfate ions | smolecule.com |
| Aqueous Solution (Neutral) | Slow Hydrolysis | Estriol, Sulfate ions | nih.gov |
Enzymatic Degradation
In biological or biocatalytic controlled environments, enzymatic action is a major driver of degradation. The initial step in the microbial degradation of sulfated estrogens is typically deconjugation, where enzymes cleave the sulfate groups to release the free estrogen. researchgate.net
Specific enzymes have been utilized in controlled systems to facilitate the degradation of estrogens. For instance, the enzyme laccase, sourced from the fungus Myceliophthora thermophila, has been effectively used in enzymatic membrane reactors (EMRs) to degrade estriol, among other estrogens. researchgate.net In such systems, the degradation process involves the oxidation of the phenolic steroid compounds. researchgate.net Research in fed-batch bioreactors has demonstrated high oxidation rates for estrogens under optimized pH and enzyme levels. researchgate.net
Table 2: Enzymatic Degradation in Controlled Systems
| System / Enzyme | Process | Result | Reference |
|---|---|---|---|
| Laccase (from M. thermophila) | Enzymatic Oxidation | Degradation of the parent estrogen (estriol) in enzymatic membrane reactors. | researchgate.net |
| Microbial Consortia (e.g., in activated sludge) | Deconjugation followed by metabolic degradation | Initial hydrolysis of sulfate groups, followed by cleavage of the steroid's A/B-ring structure (e.g., 4,5-seco pathway). | researchgate.netnih.gov |
Degradation of the Resulting Estriol
Once hydrolysis occurs, the resulting estriol molecule is subject to further degradation. Studies on estriol in natural surface water have shown that it is resistant to conventional biodegradation but can be effectively removed through advanced oxidative processes (AOPs). nih.gov These photochemical treatments, conducted in controlled laboratory settings, lead to the formation of various transformation byproducts. nih.govresearchgate.net The degradation kinetics in these systems typically follow a pseudo-first-order model. nih.gov The mechanism involves the generation of highly reactive hydroxyl radicals, which attack the estriol molecule, often leading to the opening of its aromatic A-ring and subsequent formation of multiple byproducts. nih.govresearchgate.net
Table 3: Degradation of Estriol via Advanced Oxidative Processes (AOPs)
| Process | Kinetic Model | Degradation Mechanism | Reference |
|---|---|---|---|
| UV/O₃ | Pseudo-first-order | Formation of transformation byproducts via aromatic ring opening and hydroxyl radical addition. | nih.govresearchgate.net |
| UV/TiO₂ | Pseudo-first-order | Formation of transformation byproducts via aromatic ring opening and hydroxyl radical addition. | nih.govresearchgate.net |
| UV/H₂O₂ | Pseudo-first-order | Formation of transformation byproducts via aromatic ring opening and hydroxyl radical addition. | nih.govresearchgate.net |
Distinctive Structural Features and Research Implications
Enhanced Water Solubility and Steric Hindrance Phenomena
A primary consequence of the addition of three sulfate groups is a significant increase in the compound's water solubility compared to the relatively low water solubility of estriol. smolecule.comwindows.net Estriol itself is sparingly soluble in aqueous solutions. windows.net This enhanced water solubility is a critical feature for many experimental designs, allowing for easier preparation and use in aqueous buffer systems common in biological assays.
Furthermore, the bulky nature of the three sulfate groups introduces significant steric hindrance. This steric hindrance is thought to reduce the compound's biological activity by impeding its ability to bind effectively to estrogen receptors. smolecule.com This property is particularly useful in studies designed to investigate non-receptor-mediated effects or to serve as a control compound.
Role as a Standard in Scientific Investigations
Due to its well-defined chemical structure and stability, this compound is utilized as a reference standard in analytical chemistry. smolecule.com Its purity and known molecular weight allow researchers to accurately calibrate instruments and validate analytical methods for quantifying estrogens in various biological samples. smolecule.com This role is essential for ensuring the accuracy and reproducibility of experimental results in studies of estrogen metabolism. smolecule.com
Detailed Research Findings
The unique properties of this compound make it a valuable tool in various research contexts.
| Research Application | Utility of this compound |
| Metabolism Studies | Used to investigate the metabolic pathways of conjugated estrogens, aiding in the understanding of how the body processes and eliminates these hormones. smolecule.com |
| Analytical Chemistry | Serves as a reference standard for the calibration of instruments and validation of methods for measuring estriol levels in biological samples. smolecule.com |
| Biochemical Research | The modified structure allows for the exploration of interactions with estrogen receptors and the development of estrogen antagonists. smolecule.com |
A Comprehensive Examination of this compound: Synthesis and Chemical Reactivity
This compound, a sulfated derivative of the natural estrogen estriol, is a compound of significant interest in biochemical and pharmaceutical research. Its unique chemical structure, characterized by three sulfate groups, imparts distinct properties that influence its synthesis, reactivity, and biological interactions. This article provides a detailed analysis of the synthetic methodologies employed to produce research-grade this compound and explores its chemical behavior, including hydrolysis and ion exchange reactions.
Biochemical Roles and Metabolic Interconversions
Estrogen Conjugation and Deconjugation Pathways in Research Models
The biological activity of estrogens is tightly regulated by the dynamic processes of conjugation and deconjugation. These pathways control the levels of active hormones in various tissues. portlandpress.com
Sulfation is a critical step in steroid metabolism, catalyzed by a family of enzymes known as sulfotransferases (SULTs). nih.gov This process involves the transfer of a sulfonate group from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a steroid. portlandpress.com This conjugation dramatically increases the water solubility of the steroid, facilitating its transport in the circulation and subsequent renal excretion. nih.gov
In humans, several cytosolic SULTs are involved in steroid sulfation. Key enzymes include:
SULT1A1: This enzyme is found in various tissues, including the liver, and acts on a broad range of substrates. nih.gov
SULT1E1: Recognized as the primary enzyme for estrogen sulfation, it displays high affinity for estrogens. nih.govnih.gov
SULT2A1: This sulfotransferase primarily sulfates dehydroepiandrosterone (B1670201) (DHEA) but can also act on other steroids. nih.gov
The expression and activity of these SULTs can vary significantly between tissues and are influenced by various factors, leading to tissue-specific regulation of steroid hormone activity. nih.gov Research using expressed human SULTs has been instrumental in understanding their overlapping substrate specificities. For instance, while dehydroepiandrosterone sulfotransferase (DHEA-ST) can sulfate (B86663) a variety of 3-hydroxysteroids, the phenol-sulfating form of phenol (B47542) sulfotransferase (P-PST) primarily conjugates estrogens. nih.gov
Table 1: Key Human Sulfotransferases in Steroid Sulfation
| Enzyme | Primary Substrates | Key Research Findings |
| SULT1A1 | Phenolic compounds, estrogens | Found in liver, lung, kidney, and intestine. nih.gov |
| SULT1E1 | Estrone (B1671321), Estradiol (B170435) | Major sulfotransferase in the lung. nih.gov Plays a significant role in the metabolism of estrogens. nih.gov |
| SULT2A1 | DHEA, other steroids | Major vitamin D3-sulfating enzyme. bioscientifica.com Capable of sulfating various 3-hydroxysteroids. nih.gov |
The reverse reaction of sulfation is hydrolysis, catalyzed by sulfatases (STs). This process removes the sulfate group, converting the inactive, conjugated steroid back into its biologically active form. nih.gov Steroid sulfatase (STS), also known as arylsulfatase C, is the key enzyme responsible for the hydrolysis of steroid sulfates such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS). portlandpress.comoup.com
STS is widely distributed throughout the body and its activity is crucial for providing active estrogens to peripheral tissues, particularly in postmenopausal women where the ovaries have ceased estrogen production. nih.govoup.com The uptake of sulfated steroids from circulation into target cells is facilitated by organic anion-transporting polypeptides (OATPs). nih.govnih.gov Once inside the cell, STS can hydrolyze these conjugates, releasing active estrogens that can then bind to estrogen receptors and exert their biological effects. nih.gov Dysregulation of STS activity has been implicated in various hormone-dependent pathologies. nih.gov
Estriol (B74026) Trisulfate Trisodium (B8492382) Salt in Metabolic Research Studies
The unique properties of Estriol Trisulfate Trisodium Salt make it a valuable tool for investigating the complex pathways of estrogen metabolism. smolecule.com
This compound serves as a reference standard in analytical chemistry for the accurate measurement of estriol in biological samples. smolecule.com Its use in metabolic studies helps researchers to elucidate the pathways involved in the processing and elimination of conjugated estrogens. smolecule.com By tracking the fate of this heavily sulfated compound, scientists can gain insights into how the body handles and excretes these modified hormones. smolecule.comnih.gov The primary route of elimination for conjugated estrogens is through the urine. nih.govdrugbank.com
Comparative studies utilizing different steroid sulfates, including this compound, are essential for understanding the substrate specificity of sulfatases and the differential processing of various conjugated steroids. nih.gov For example, research has shown that different sulfotransferase enzymes exhibit distinct preferences for various steroid substrates. nih.gov Such studies are crucial for building a comprehensive picture of the intricate network of enzymes that regulate steroid hormone bioavailability and action.
Degradation and Transformation Pathways of Estriol and its Conjugates
Estriol and its conjugated forms can undergo degradation and transformation through various pathways, including microbial and photochemical processes. nih.govusda.gov Studies have shown that steroidal hormones like estriol can be resistant to conventional biodegradation. nih.gov
In environmental settings, the degradation of estrogen conjugates in soil is primarily a microbial process. usda.gov The main transformation pathways for conjugates like 17β-estradiol-3-sulfate are deconjugation (hydrolysis) and oxidation. usda.gov Photochemical degradation, particularly using advanced oxidative processes, has also been investigated as a method for removing estriol from water sources. These processes can lead to the formation of various transformation byproducts through reactions like the opening of the aromatic ring and the addition of hydroxyl radicals. nih.gov
Bacterial degradation of estrogens, such as the pathway found in Novosphingobium species, often begins with the conversion of 17β-estradiol to estrone, followed by hydroxylation and subsequent cleavage of the A ring of the steroid. nih.gov
of this compound
This compound is a sulfated form of estriol, one of the three major endogenous estrogens in humans. wikipedia.org The addition of three sulfate groups significantly increases the water solubility of the parent compound, estriol. This structural modification is crucial for its role in research, particularly in studies of estrogen metabolism. smolecule.com
Degradation Pathways
The breakdown of estrogen compounds like estriol and its conjugates is a significant area of environmental and biological research.
Photochemical Degradation Studies and Byproduct Identification
While specific studies on the photochemical degradation of this compound are not prevalent, research on its parent compound, estriol (E3), provides significant insights into how it might break down under the influence of light. Steroidal hormones like estriol are often resistant to biodegradation, making photochemical processes an important pathway for their removal from environments like surface water. researchgate.net
Studies investigating the degradation of estriol (E3) in natural surface water have found that its breakdown is significantly accelerated by advanced oxidative processes involving UV light combined with substances like hydrogen peroxide (H₂O₂), ozone (O₃), or titanium dioxide (TiO₂). researchgate.netmdpi.com The degradation of E3 in these processes was found to follow pseudo-first-order kinetics. researchgate.net
One study identified 12 transformation byproducts resulting from the photochemical degradation of estriol, with 11 of them being reported for the first time. researchgate.net The formation of these byproducts was proposed to occur through the opening of the aromatic ring in the estriol structure and the addition of hydroxyl radicals. researchgate.net
The rate of photodegradation can be highly dependent on the composition of the water matrix. nih.gov In ultrapure water, the half-life of estriol under simulated solar radiation was approximately 50 hours. nih.gov However, in the presence of humic substances—a type of natural organic matter found in water—the half-life was dramatically reduced to between 5 and 10 hours. nih.gov This indicates that indirect photodegradation, driven by photosensitizing reactions from other substances in the water, is the primary mechanism for estriol's breakdown in the environment. nih.gov
Table 1: Photodegradation Findings for Estriol (E3)
| Study Parameter | Finding | Source(s) |
|---|---|---|
| Degradation Kinetics | Fits a pseudo-first-order model, accelerated by UV in combination with O₃, TiO₂, or H₂O₂. | researchgate.net |
| Identified Byproducts | 12 transformation byproducts were identified, suggesting the opening of the aromatic ring. | researchgate.net |
| Half-life in Ultrapure Water | Approximately 50 hours under simulated solar radiation. | nih.gov |
| Half-life with Humic Substances | Reduced to 5-10 hours, indicating indirect photodegradation is dominant. | nih.gov |
| Environmental Half-life | Determined to be between 1.6 and 9.5 hours in environmental water samples. | nih.gov |
Microbial and Enzymatic Degradation Pathways in Biological Systems
The microbial degradation of conjugated estrogens is a critical process in both biological systems and environmental contexts, such as wastewater treatment plants. nih.gov Microorganisms, including a diverse range of bacteria, are capable of degrading these compounds. nih.govresearchgate.net
The primary step in the degradation of estrogen sulfates is often deconjugation, where enzymes produced by microbes cleave the sulfate groups from the estrogen molecule. nih.gov This results in the release of the free estrogen, such as estriol. nih.gov This process has been observed in river sediment and biofilm samples, indicating that the capacity to degrade conjugated estrogens is present in various aquatic environments. nih.gov
Bacterial degradation is considered the main process for eliminating estrogens in wastewater treatment facilities. nih.gov Bacteria from phyla such as Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes have been identified as estrogen degraders. nih.gov Some specific strains, like Novosphingobium sp., are known to be capable of aerobically degrading natural estrogens, including estriol. nih.gov
The degradation of estrogens by microorganisms can occur through two main pathways:
Metabolic degradation: The microorganism uses the estrogen as its sole source of carbon and energy for growth. researchgate.net
Co-metabolic degradation: The microorganism degrades the estrogen into other products but does not use it as a primary food source. researchgate.net
Symbiotic relationships between different types of microorganisms, such as bacteria and fungi, can enhance the removal of estrogens compared to the activity of individual microbes. researchgate.net
Table 2: Microbial Degradation of Estrogens
| Degradation Aspect | Description | Source(s) |
|---|---|---|
| Primary Mechanism | Deconjugation (cleavage of sulfate groups) by microbial enzymes, releasing free estrogens. | nih.gov |
| Key Microorganisms | Bacteria from phyla Proteobacteria, Actinobacteria, Bacteroidetes, and Firmicutes. Novosphingobium species are notable degraders. | nih.gov |
| Degradation Pathways | Can be metabolic (using estrogen for growth) or co-metabolic (transforming estrogen while using other energy sources). | researchgate.net |
| Environmental Location | Occurs in wastewater treatment plants, river sediments, and biofilms. | nih.govnih.gov |
Table 3: List of Chemical Compounds
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | |
| Estriol | E3 |
| Estradiol | E2 |
| Estrone | E1 |
| Hydrogen Peroxide | H₂O₂ |
| Ozone | O₃ |
| Titanium Dioxide | TiO₂ |
Mechanistic Investigations in Preclinical Models
Cellular and Molecular Mechanisms in In Vitro Systems
The metabolic fate of sulfated estrogens in target cells is a crucial factor in determining their biological activity. While specific studies on the metabolism of Estriol (B74026) Trisulfate Trisodium (B8492382) Salt are limited, research on other estrogen sulfates, particularly estrone (B1671321) sulfate (B86663), in various cancer cell lines provides valuable insights.
In hormone-dependent breast cancer cell lines such as MCF-7, estrone sulfate is readily metabolized to the biologically active 17β-estradiol. nih.gov This conversion involves the hydrolysis of the sulfate group by steroid sulfatase, followed by the action of 17β-hydroxysteroid dehydrogenase. In contrast, in hormone-independent cell lines like MDA-MB-231, the conversion of estrone sulfate to estradiol (B170435) is significantly lower. nih.gov
Studies on endometrial cancer cell lines, such as RL95-2 and KLE, have also demonstrated the uptake and metabolism of estrone sulfate to form active estrogens. frontiersin.org The efficiency of this conversion is correlated with the expression levels of steroid sulfatase in these cells. frontiersin.org Furthermore, investigations into the metabolism of estradiol in MCF-7 cells have shown the formation of estradiol-3-sulfate (B1217152) and estrone sulfate as major metabolites, indicating that sulfation is also a key metabolic pathway within these cells. nih.gov
Given these findings, it is plausible that Estriol Trisulfate Trisodium Salt, upon entering a target cell, would be a substrate for steroid sulfatase, leading to the formation of unconjugated estriol. The extent of this metabolic activation would likely depend on the specific cell line and its enzymatic machinery.
The cellular uptake of sulfated steroids, which are hydrophilic and negatively charged, is not a simple process of passive diffusion across the cell membrane. Instead, it is mediated by specific transporter proteins. The Organic Anion-Transporting Polypeptides (OATPs) have been identified as key players in the transport of estrogen sulfates.
Several members of the OATP family, including OATP1A2, OATP1B1, OATP1B3, and OATP2B1, have been shown to transport estrone-3-sulfate. nih.gov These transporters are expressed in various tissues, including hormone-dependent cancers. For instance, OATP1A2 is expressed in breast cancer cell lines and is implicated in the uptake of estrone-3-sulfate, thereby promoting cell proliferation. nih.gov Similarly, OATP1A2 is found in prostate cancer cell lines where it facilitates the uptake of dehydroepiandrosterone (B1670201) sulfate (DHEA-S). nih.gov In endometrial cancer cell lines, a high expression of various estrone-sulfate transporters has been observed. frontiersin.org
Based on this evidence, it is highly probable that the cellular uptake of this compound is also mediated by OATP family members. The expression levels of these transporters in specific cancer cells would therefore be a critical determinant of the intracellular concentration and subsequent biological activity of the compound.
Table 2: OATP Transporters Involved in the Uptake of Sulfated Steroids
| Transporter | Substrate(s) | Tissue/Cell Line Expression |
| OATP1A2 | Estrone-3-sulfate, DHEA-S | Breast cancer cells, Prostate cancer cells |
| OATP1B1 | Estrone-3-sulfate, DHEA-S | Liver |
| OATP1B3 | Estrone-3-sulfate, DHEA-S | Liver, Endometrial cancer cells |
| OATP2B1 | Estrone-3-sulfate, DHEA-S | Widely expressed |
This table summarizes key OATP transporters and their known sulfated steroid substrates, providing a basis for the likely transport mechanism of this compound.
The biological activity of sulfated estrogens is critically dependent on the activity of steroid sulfatase (STS), the enzyme responsible for hydrolyzing the sulfate ester bond and releasing the active steroid. frontiersin.orgnih.gov The balance between STS and estrogen sulfotransferase (SULT), the enzyme that adds sulfate groups, is a key regulatory mechanism for local estrogen concentrations in tissues. nih.govnih.gov
In various cancer cell models, the activity of STS has been shown to be a pivotal factor. For example, in hormone-dependent breast cancer cell lines, the biological response to estrogen-3-sulfates is directly linked to their hydrolysis by STS. nih.gov Similarly, in endometrial cancer cell lines, higher STS activity is associated with increased metabolism of estrone sulfate to active estrogens. frontiersin.org
The inhibition of STS activity is being explored as a therapeutic strategy to reduce local estrogen production in hormone-dependent cancers. frontiersin.org While there is no direct evidence from the reviewed literature to indicate that this compound modulates STS activity, it is highly likely to be a substrate for this enzyme. The presence of three sulfate groups may influence its affinity for the enzyme and the rate of hydrolysis. Further research is needed to characterize the interaction between this compound and STS in various cell models to understand its potential as a pro-drug that can be activated locally in tissues with high STS activity.
Role in General Biological Process Research
The investigation of this compound's impact on cellular processes is a crucial area of preclinical research. Studies utilizing various research models aim to elucidate its effects on cell viability and proliferation, providing foundational knowledge for its potential biological roles. While direct research on this compound is limited in publicly available literature, the broader understanding of estrogens, such as 17β-estradiol, offers a framework for potential areas of investigation.
In studies on human lens epithelial cells (HLECs), 17β-estradiol has demonstrated concentration-dependent effects on cell viability and proliferation. nih.gov At lower, more physiological concentrations (e.g., 1 nM), an increase in mitotic nuclei and a decrease in cell death were observed. nih.gov Conversely, higher concentrations (e.g., 10 µM) led to a significant decrease in the number of viable cells and reduced mitotic activity. nih.gov These findings highlight the importance of concentration in determining the cellular response to estrogenic compounds. The methodologies employed in such studies, including the MTT assay for cell viability and Hoechst staining for observing nuclear morphology, are standard techniques that could be applied to investigate this compound. nih.gov
The table below summarizes the observed effects of 17β-estradiol on HLECs, which can serve as a reference for designing and interpreting studies on this compound.
| Concentration of 17β-estradiol | Effect on Cell Viability (MTT Assay) | Effect on Mitotic Nuclei (Hoechst Staining) |
| 1 nM | Not specified, but cell death decreased | Increased |
| 10 µM | Significantly lower number of viable cells | Decreased |
This table illustrates the dose-dependent effects of a related estrogen on cell processes, providing a potential model for studying this compound.
Further research is necessary to specifically delineate the effects of this compound on cell viability and proliferation across various cell types and experimental conditions. Such studies would be instrumental in understanding its fundamental biological activity.
The biochemical interactions of this compound are central to understanding its mechanism of action at a molecular level. While specific data on the biochemical interactions of this compound from cell-based assays is not extensively detailed in the public domain, we can infer potential areas of investigation based on the known functions of its parent compound, estriol.
Estriol plays a significant role during pregnancy, where it is involved in the growth of the uterus and sensitizing the body to other pregnancy hormones. clevelandclinic.org This suggests that estriol and its derivatives likely interact with specific cellular receptors and signaling pathways. The primary mechanism of action for estrogens is through binding to estrogen receptors (ERs), which are nuclear hormone receptors that function as ligand-activated transcription factors.
Cell-based assays are critical for dissecting these interactions. For instance, reporter gene assays can be used to determine whether this compound can activate transcription from estrogen-responsive elements in DNA. Co-immunoprecipitation assays can identify proteins that interact with estrogen receptors in the presence of this compound. Furthermore, kinase activity assays could reveal its influence on various signaling cascades within the cell.
The table below outlines potential cell-based assays that could be employed to investigate the biochemical interactions of this compound.
| Assay Type | Purpose | Potential Information Gained |
| Reporter Gene Assay | To measure the activation of estrogen-responsive genes. | Provides evidence of estrogenic activity and receptor activation. |
| Co-immunoprecipitation | To identify protein-protein interactions. | Can reveal the composition of the estrogen receptor complex in the presence of the compound. |
| Kinase Activity Assay | To assess the effect on cell signaling pathways. | Determines the impact on downstream signaling cascades. |
| Competitive Binding Assay | To determine the affinity for estrogen receptors. | Quantifies the binding strength of the compound to its target receptors. |
This table outlines potential experimental approaches to elucidate the biochemical interactions of this compound.
Understanding the specific biochemical interactions of this compound through these and other cell-based assays is a fundamental step in characterizing its biological function and potential therapeutic applications.
Emerging Research Avenues and Future Directions for this compound
This compound, a sulfated conjugate of the natural estrogen estriol, represents a compound of interest for its potential applications and as a tool in endocrinological research. While its primary use has been as a research standard, a deeper investigation into its properties, behavior, and detection is paving the way for a more comprehensive understanding of sulfated estrogens. Future research is focused on several key areas that promise to unlock a more detailed profile of this complex molecule.
Q & A
Q. How can multi-omics approaches elucidate this compound’s mechanism of action?
- Methodological Answer :
- Transcriptomics : RNA-seq to identify estrogen-responsive genes (e.g., GREB1, TFF1) .
- Metabolomics : LC-MS profiling of sulfation metabolites in hepatic microsomes .
- Network pharmacology : Integrate omics data using platforms like STRING or Cytoscape to map protein interaction networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
